

toxicology and safety profile of 2-(propylthio)nicotinic acid

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Compound of Interest

Compound Name: 2-(Propylthio)nicotinic acid

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An In-Depth Technical Guide on the Toxicology and Safety Profile of 2-(Propylthio)nicotinic Acid

Disclaimer: Direct and comprehensive toxicological and safety data for **2-(propylthio)nicotinic acid** is not readily available in the public domain. This guide provides a detailed overview of the known toxicology and safety profile of the parent compound, nicotinic acid (Niacin), and the closely related analogue, 2-(ethylthio)nicotinic acid, to serve as a reference for researchers, scientists, and drug development professionals. The information on these related compounds can offer insights into the potential toxicological properties of **2-(propylthio)nicotinic acid**, but it should not be considered a direct substitute for specific testing of the compound of interest.

Introduction

2-(Propylthio)nicotinic acid is a derivative of nicotinic acid. Given the scarcity of specific safety data for this compound, this document summarizes the available information on nicotinic acid and its ethylthio-analogue to provide a foundational understanding of its potential safety profile. Nicotinic acid is a well-studied B-complex vitamin with a long history of use in the treatment of dyslipidemia.^{[1][2]} Its toxicological and pharmacological effects are well-documented and provide a strong basis for inferring the potential properties of its derivatives.

Safety Profile of Related Compounds

2-(Ethylthio)nicotinic acid

Limited safety data is available for 2-(ethylthio)nicotinic acid, primarily from safety data sheets. It is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation.[3]

Hazard Classifications:

- Specific target organ toxicity - single exposure (Category 3), H335 (May cause respiratory irritation)[3]
- Skin irritation (Category 2), H315 (Causes skin irritation)[3]
- Eye irritation (Category 2), H319 (Causes serious eye irritation)[3]

Standard first aid measures include moving the affected person to fresh air, washing skin with soap and water, and rinsing eyes with plenty of water.[3]

Toxicology and Safety Profile of Nicotinic Acid (Parent Compound)

Nicotinic acid is the most extensively studied compound in this class, and its safety profile is well-characterized.

Quantitative Toxicological Data

The following table summarizes the available acute toxicity data for nicotinic acid.

Endpoint	Species	Route of Administration	Value	Reference
LD50	Rat	Oral	7000 mg/kg	[4]
LD50	Rat	Oral	6000 mg/kg	[5]
LD50	Rat (female)	Oral	6450 mg/kg	[6]
LD50	Rat	Dermal	> 2000 mg/kg	[6]
LD50	Rat	Intraperitoneal	730 mg/kg	[6]
LD50	Rat	Subcutaneous	5000 mg/kg	[6]

General Safety and Hazards

Nicotinic acid is generally considered to have low acute toxicity via the oral and dermal routes.
[7] However, it is classified as an irritant.

- Eye Irritation: Causes serious eye irritation.[4][6][8]
- Skin Irritation: May cause skin irritation.
- Respiratory Irritation: May cause respiratory system irritation.

In case of exposure, standard first aid measures are recommended, such as flushing eyes with water, washing skin, and moving to fresh air.[4]

Adverse Effects in Humans

The clinical use of nicotinic acid is often limited by its side effects, which are dose-dependent.

- Cutaneous Flushing: A common side effect is cutaneous vasodilation, known as flushing, which is mediated by the release of prostaglandin D2.[9][10] This can be accompanied by itching and a sensation of warmth.[11][12]
- Gastrointestinal Disturbances: Nausea, vomiting, abdominal pain, and diarrhea can occur.[1][13]
- Hepatotoxicity: High doses of nicotinic acid, particularly sustained-release formulations, have been associated with liver damage, which can be severe and in rare cases fatal.[1][12] Regular monitoring of liver function is recommended during high-dose therapy.[1]
- Metabolic Effects: Nicotinic acid can cause hyperglycemia and hyperuricemia, which may precipitate gout.[11][14]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

- Carcinogenicity: Nicotinic acid is not classified as a carcinogen by NTP or OSHA. Studies on nicotinamide (a related compound) showed no increased incidence of tumors in a lifetime carcinogenicity study in mice.[7]

- **Mutagenicity:** Nicotinamide was not found to be mutagenic in bacterial strains or to have clastogenic effects in vivo.[7]
- **Reproductive and Developmental Toxicity:** In a study with nicotinic acid in rats, developmental toxicity was observed only at doses that were also toxic to the mother, with no evidence of teratogenicity.[7]

Pharmacokinetics of Nicotinic Acid

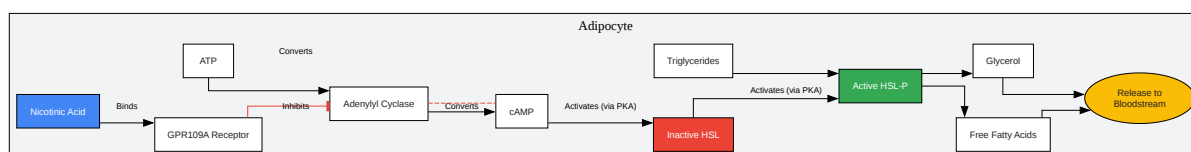
- **Absorption:** Readily absorbed from the gastrointestinal tract.[13]
- **Metabolism:** Metabolized in the liver to several compounds, including nicotinuric acid, N-methylnicotinamide, and pyridone derivatives. It undergoes extensive first-pass metabolism. [13] The metabolic pathway can influence the safety profile, with different formulations leading to different metabolite concentrations.[2]
- **Excretion:** Excreted primarily in the urine as unchanged drug and its metabolites.[13] The elimination half-life is relatively short, ranging from 20 to 48 minutes.[13]

Mechanism of Action and Signaling Pathways

The primary lipid-modifying effects of nicotinic acid are mediated through its action as an agonist at the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[9][15]

- **Antilipolytic Effect:** Activation of GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides and the release of free fatty acids from adipose tissue.[16][17]
- **Lipid Profile Modulation:** The reduction in free fatty acid mobilization to the liver decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL), which in turn leads to a reduction in low-density lipoprotein (LDL) levels.[11][16] Nicotinic acid also increases high-density lipoprotein (HDL) cholesterol levels, though the exact mechanism is not fully understood but may involve inhibition of HDL breakdown.[16]

Below is a diagram illustrating the primary signaling pathway for the antilipolytic effect of nicotinic acid.



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Caption: Signaling pathway of nicotinic acid's antilipolytic effect in adipocytes.

Experimental Protocols

While specific experimental protocols for **2-(propylthio)nicotinic acid** are not available, the following are general methodologies used to assess the toxicological endpoints reported for nicotinic acid.

Acute Oral Toxicity (LD50) Study (based on OECD Test Guideline 401/420/423)

- Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
- Test Animals: Typically, young adult rats of a single strain are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.

- Several dose levels are used with a number of animals at each dose.
- Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
- A post-mortem examination is performed on all animals.
- Data Analysis: The LD50 is calculated using statistical methods (e.g., probit analysis).

Skin Irritation/Corrosion Study (based on OECD Test Guideline 404)

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.
- Test Animals: Typically, albino rabbits are used.
- Procedure:
 - A small area of the animal's skin is shaved.
 - A measured amount of the test substance is applied to the skin under a gauze patch for a specified period (e.g., 4 hours).
 - The patch is removed, and the skin is washed.
 - The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Eye Irritation/Corrosion Study (based on OECD Test Guideline 405)

- Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.
- Test Animals: Typically, albino rabbits are used.

- Procedure:
 - A measured amount of the test substance is instilled into one eye of each animal. The other eye serves as a control.
 - The eyes are observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
- Data Analysis: The severity of the eye reactions is scored, and the substance is classified based on the scores.

Conclusion and Data Gaps

The available data on nicotinic acid and 2-(ethylthio)nicotinic acid provide a valuable starting point for understanding the potential toxicology and safety profile of **2-(propylthio)nicotinic acid**. It is reasonable to anticipate that **2-(propylthio)nicotinic acid** may exhibit similar properties, such as being a skin and eye irritant. However, the addition of the propylthio group could significantly alter its pharmacokinetic and toxicological properties.

Key Data Gaps for **2-(Propylthio)nicotinic Acid**:

- Acute and chronic toxicity data (LD50, NOAEL).
- Skin and eye irritation/corrosion data.
- Sensitization potential.
- Pharmacokinetic data (absorption, distribution, metabolism, excretion).
- Genotoxicity and carcinogenicity data.
- Reproductive and developmental toxicity data.

To establish a comprehensive safety profile for **2-(propylthio)nicotinic acid**, specific studies addressing these data gaps are essential. Researchers and drug development professionals should exercise caution and conduct appropriate toxicological assessments before proceeding with further development of this compound.

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